molecular formula C30H32ClN3O4 B11620065 Diisopropyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Diisopropyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11620065
M. Wt: 534.0 g/mol
InChI Key: BWYDZWGFDTXUKG-UHFFFAOYSA-N
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Description

Diisopropyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C30H32ClN3O4. This compound is notable for its unique structure, which includes a pyrazole ring, a chlorophenyl group, and a pyridine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and phenyl groups. The final step involves the formation of the pyridine ring and the esterification to introduce the diisopropyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also help in monitoring and adjusting the reaction parameters in real-time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Diisopropyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of Diisopropyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Diisopropyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate: Similar in structure but with different substituents, leading to different chemical properties and applications.

    3-(4-chlorophenyl)-1,1-dipropylurea: Another compound with a chlorophenyl group, but with a different core structure.

Uniqueness

Diisopropyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of a pyrazole ring, chlorophenyl group, and pyridine ring. This unique structure gives it distinct chemical properties and potential biological activities that are not found in other similar compounds.

Biological Activity

Diisopropyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of aryl-substituted pyrazoles with various reagents. The synthesis typically involves:

  • Reagents : Potassium tetrachloroplatinate and other commercially available reagents.
  • Conditions : The reaction is often conducted under controlled temperatures and specific solvent systems to optimize yield and purity.

The structural formula can be represented as follows:

C20H24ClN3O4\text{C}_{20}\text{H}_{24}\text{Cl}\text{N}_3\text{O}_4

Pharmacological Effects

The biological activity of this compound has been explored in several studies, revealing multiple pharmacological effects:

  • Anticancer Activity : Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in preclinical models .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective activities by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • GPCR Modulation : The compound may act on G protein-coupled receptors (GPCRs), which are crucial in various signaling pathways related to inflammation and cancer progression .
  • Reactive Oxygen Species (ROS) Regulation : By modulating ROS levels, this compound can exert protective effects against oxidative stress-related damage .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., chlorophenyl) enhances potency against certain cancer cell lines.
  • Hydrophobic Interactions : Increased hydrophobicity generally correlates with improved membrane permeability and bioavailability.

A comparative analysis of similar compounds reveals that modifications in the pyrazole ring significantly influence their anticancer efficacy.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

StudyModelFindings
Study AHuman cancer cell linesSignificant inhibition of cell growth at low micromolar concentrations.
Study BAnimal model of inflammationReduced edema and inflammatory markers compared to control groups.
Study CNeuronal culturesProtection against neurotoxicity induced by oxidative stress agents.

Properties

Molecular Formula

C30H32ClN3O4

Molecular Weight

534.0 g/mol

IUPAC Name

dipropan-2-yl 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C30H32ClN3O4/c1-17(2)37-29(35)25-19(5)32-20(6)26(30(36)38-18(3)4)27(25)24-16-34(23-10-8-7-9-11-23)33-28(24)21-12-14-22(31)15-13-21/h7-18,27,32H,1-6H3

InChI Key

BWYDZWGFDTXUKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OC(C)C

Origin of Product

United States

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